molecular formula C9H6Cl2N2 B13022738 2,4-Dichloroquinolin-6-amine

2,4-Dichloroquinolin-6-amine

Cat. No.: B13022738
M. Wt: 213.06 g/mol
InChI Key: SGKFQUFQDCXHQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloroquinolin-6-amine is a nitrogen-containing heterocyclic compound with the molecular formula C9H6Cl2N2. It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions and an amine group at the 6 position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloroquinolin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an aldehyde in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses aniline derivatives and glycerol in the presence of a strong acid like sulfuric acid .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of transition metal catalysts and green chemistry approaches, such as ionic liquids and ultrasound irradiation, are also explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloroquinolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Dichloroquinolin-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloroquinolin-6-amine involves its interaction with specific molecular targets. In medicinal applications, it often targets enzymes and receptors involved in critical biological pathways. For example, it may inhibit the activity of certain kinases or interfere with DNA synthesis in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

    2-Chloroquinoline: Lacks the second chlorine atom at the 4 position.

    4-Aminoquinoline: Has an amino group at the 4 position instead of the 6 position.

    Quinoline N-oxides: Oxidized derivatives of quinoline.

Uniqueness: 2,4-Dichloroquinolin-6-amine is unique due to the specific positioning of its chlorine atoms and amine group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and specialized applications in medicinal chemistry .

Properties

Molecular Formula

C9H6Cl2N2

Molecular Weight

213.06 g/mol

IUPAC Name

2,4-dichloroquinolin-6-amine

InChI

InChI=1S/C9H6Cl2N2/c10-7-4-9(11)13-8-2-1-5(12)3-6(7)8/h1-4H,12H2

InChI Key

SGKFQUFQDCXHQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=CC(=N2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.